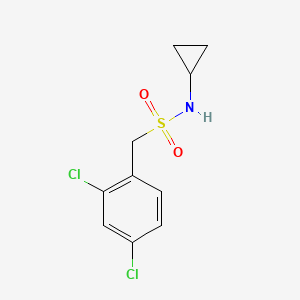

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-8-2-1-7(10(12)5-8)6-16(14,15)13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQGBGBDKMITN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide typically involves the reaction of 2,4-dichlorobenzene with cyclopropylamine in the presence of a suitable sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide can be contextualized through comparisons with structurally related sulfonamide derivatives. Key differences in substituents, molecular weight, and reported activities are summarized below:

Table 1: Comparative Analysis of Methanesulfonamide Derivatives

Impact of Halogenation

- Dichlorophenyl vs. Monochloro/Methyl Groups: The 2,4-dichlorophenyl group in the target compound likely enhances electrophilic reactivity and binding affinity to biological targets compared to monochloro (e.g., 2-chlorophenyl in ) or methyl-substituted analogs (e.g., 3-methylphenyl in ). Halogenation is associated with increased stability and pesticidal efficacy, as seen in sulfentrazone .

- Fluorine Substitution: N-(2-Amino-3-fluorophenyl)methanesulfonamide demonstrates that fluorine’s position significantly alters bioactivity, suggesting that the 2,4-dichloro configuration in the target compound may optimize interactions with hydrophobic enzyme pockets.

Role of the Cyclopropyl Group

- Compared to bulkier substituents (e.g., imidazole-propyl in ), the cyclopropyl group offers a compact, rigid structure that may improve membrane permeability and resistance to oxidative metabolism . This feature is critical for agrochemicals requiring environmental persistence.

Biological Activity

N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a dichlorophenyl moiety attached to a methanesulfonamide functional group. The presence of the dichlorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The compound may bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This mechanism is crucial in pathways involved in inflammation and cancer progression.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in inflammatory pathways. For example, it has been noted for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response. The IC50 values reported for related compounds suggest strong inhibition capabilities, making it a candidate for anti-inflammatory drug development .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways that regulate cell survival and proliferation. Its structural attributes may contribute to its effectiveness against specific cancer types.

Study 1: Inhibition of COX-2

In a comparative study of sulfonamide derivatives, this compound demonstrated potent COX-2 inhibition with an IC50 value lower than 50 nM. This suggests that it may provide therapeutic benefits in conditions characterized by excessive inflammation .

Study 2: Anticancer Activity

In vitro studies using various cancer cell lines revealed that this compound significantly reduced cell viability. The compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-cyclopropyl-1-(3,4-dichlorophenyl)methanesulfonamide | Cyclopropyl + Dichlorophenyl | Strong COX-2 inhibition |

| N-cyclopropyl-1-(2-chlorophenyl)methanesulfonamide | Cyclopropyl + Monochlorophenyl | Moderate enzyme inhibition |

| N-cyclopropyl-1-(3-chloro-4-fluorophenyl)methanesulfonamide | Cyclopropyl + Chloro/Fluorophenyl | Variable anticancer activity |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-cyclopropyl-1-(2,4-dichlorophenyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis typically involves coupling a 2,4-dichlorophenyl precursor with a cyclopropylmethanesulfonamide moiety. Key steps include:

- Protecting group strategies : Use of isocyanate intermediates (e.g., 2,4-dichlorophenyl isocyanate) to react with cyclopropylamine derivatives .

- Purification : Column chromatography or recrystallization to isolate the sulfonamide product, monitored by TLC or HPLC .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for validation?

- Techniques :

- Spectroscopy : H/C NMR to verify substituent positions and cyclopropane ring integrity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHClNOS) .

- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for structurally related cyclopropane-sulfonamide derivatives .

Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?

- Findings :

- Thermal stability : Decomposition observed >150°C via TGA-DSC analysis; store at –20°C under inert atmosphere .

- Photostability : Susceptible to UV-induced degradation due to dichlorophenyl group; use amber vials for storage .

Advanced Research Questions

Q. How does the electronic nature of the dichlorophenyl group influence the compound’s biological activity or receptor binding?

- Mechanistic insights :

- The electron-withdrawing Cl groups enhance electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites (e.g., cytochrome P450 inhibition) .

- Comparative studies with mono-chlorinated analogs show reduced activity, highlighting the importance of 2,4-dichloro substitution .

Q. What structure-activity relationship (SAR) trends are observed when modifying the cyclopropane or sulfonamide moieties?

- Key modifications :

- Cyclopropane ring expansion : Replacing cyclopropyl with bicyclo[2.2.1] groups reduces conformational flexibility, altering binding kinetics .

- Sulfonamide substitution : Trifluoromethylation (e.g., CF instead of CH) enhances metabolic stability but may reduce solubility .

Q. How can contradictory data on the compound’s reactivity or bioactivity be resolved?

- Case example : Discrepancies in reported IC values (e.g., 5 μM vs. 20 μM) may arise from:

- Assay conditions : Differences in buffer pH or co-solvents (DMSO vs. ethanol) affecting compound solubility .

- Purity : Impurities from incomplete sulfonylation steps (e.g., residual dichlorophenylamine) skewing bioactivity results .

Q. What advanced chromatographic or spectroscopic methods are recommended for quantifying trace degradation products?

- Analytical workflows :

- UHPLC-QTOF-MS : Detect and identify sub-1% degradation products (e.g., hydrolyzed sulfonamide or cyclopropane ring-opened derivatives) .

- NMR relaxation studies : Monitor real-time degradation kinetics under accelerated stability conditions (40°C/75% RH) .

Q. What computational models predict the compound’s metabolic pathways or toxicity profiles?

- In silico tools :

- ADMET prediction : Use SwissADME or ProtoX to forecast hepatic clearance via glucuronidation of the sulfonamide group .

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C–S bond in sulfonamide) prone to oxidative cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.